molecular formula C21H23N3O4S B2588994 N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431074-13-4

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2588994
CAS RN: 431074-13-4
M. Wt: 413.49
InChI Key: MWQCJQRAUSGXAB-UHFFFAOYSA-N
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Description

The compound is a derivative of the NBOMe class of substances, which are potent hallucinogens . These substances have high affinity for the 5-HT2A serotonin receptor .


Synthesis Analysis

The synthesis of similar compounds, such as 25I-NBOMe and 25B-NBOMe, was first carried out by Ralf Heim at the Free University of Berlin . They were part of a series of pharmacological tools to study the 5-HT2A receptor .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : A significant body of research revolves around synthesizing novel compounds with structural similarities to "N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." These compounds are synthesized for their potential anti-inflammatory and analgesic properties. For instance, a study by Abu‐Hashem et al. (2020) explored the synthesis of new heterocyclic compounds derived from visnagenone and khellinone. These compounds demonstrated inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, with significant potential as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Crystal Structure Analysis : Research also extends to the analysis of the crystal structure of similar dihydropyrimidine derivatives. Begum and Vasundhara (2009) described the preparation and crystal structure analysis of two reduced pyrimidine derivatives. Their work contributes to understanding the molecular and crystalline structure of such compounds, which is crucial for the development of new pharmaceuticals (Begum & Vasundhara, 2009).

  • Antimicrobial Activities : Another avenue of research involves evaluating the antimicrobial activities of tetrahydropyrimidine derivatives. Akbari et al. (2008) synthesized new compounds to test their effectiveness against bacterial and fungal growth. Some synthesized compounds showed significant inhibition, highlighting the antimicrobial potential of such molecules (Akbari et al., 2008).

  • Electrochromic Properties : The study of electrochromic properties of polymers containing similar molecular structures is another field of interest. Chang and Liou (2008) explored the electrochromic properties of novel aromatic polyamides, indicating potential applications in smart windows and display technologies (Chang & Liou, 2008).

Mechanism of Action

Compounds in the NBOMe class act as agonists at the 5-HT2A receptor, which is responsible for their hallucinogenic effects .

Safety and Hazards

NBOMe derivatives have been associated with severe intoxications and even deaths. They have been reported to produce a serotonin-like syndrome with bizarre behavior, severe agitation, and seizures .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-15-11-13(26-2)9-10-17(15)28-4)19(24-21(29)22-12)14-7-5-6-8-16(14)27-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCJQRAUSGXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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